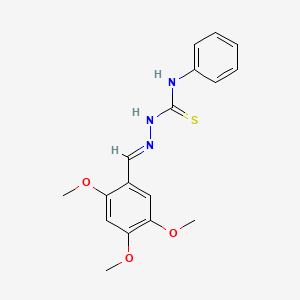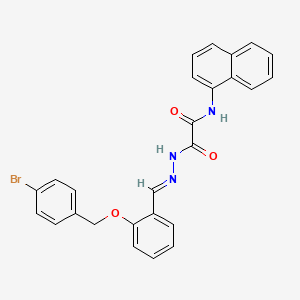
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.423 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with three methoxy groups and a thiosemicarbazone group attached to a phenyl ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The methoxy groups on the benzaldehyde moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which may inhibit metalloenzymes involved in critical biological processes. Additionally, the compound may interfere with cellular redox balance, leading to oxidative stress and cell death in certain types of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethoxybenzaldehyde: This compound lacks the thiosemicarbazone group and has different chemical properties.
N-phenylthiosemicarbazide: This compound lacks the benzaldehyde moiety and has different reactivity.
Other Thiosemicarbazones: Compounds like 4-(4-methoxyphenyl)-3-thiosemicarbazone have similar structures but different substituents, leading to varied biological activities.
Uniqueness
2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and induce oxidative stress makes it a valuable compound for research in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
475193-85-2 |
|---|---|
Molekularformel |
C17H19N3O3S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-21-14-10-16(23-3)15(22-2)9-12(14)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+ |
InChI-Schlüssel |
FUYKCLPJJPJJTN-WOJGMQOQSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=N/NC(=S)NC2=CC=CC=C2)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=NNC(=S)NC2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)

![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)


![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)


![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12013185.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013211.png)

